C.I. Acid Red 276

Description

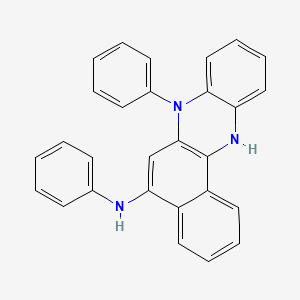

Structure

3D Structure

Properties

CAS No. |

61901-44-8 |

|---|---|

Molecular Formula |

C28H21N3 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

N,7-diphenyl-12H-benzo[a]phenazin-5-amine |

InChI |

InChI=1S/C28H21N3/c1-3-11-20(12-4-1)29-25-19-27-28(23-16-8-7-15-22(23)25)30-24-17-9-10-18-26(24)31(27)21-13-5-2-6-14-21/h1-19,29-30H |

InChI Key |

CWFJIFORSKDLNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5N3C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Spectral Characteristics of C.I. Acid Red 276: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of C.I. Acid Red 276, an azo dye. The information is compiled to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this dye in their work.

Introduction

This compound, with the CAS number 61901-44-8, is a synthetic dye belonging to the extensive family of azo dyes.[1] These compounds are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings, forming a large conjugated system responsible for their color. The spectral properties of these dyes are of fundamental importance for their application and for understanding their behavior in various chemical and biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 61901-44-8 | [1] |

| Molecular Formula | C₂₈H₂₁N₃ | [2] |

| Molecular Weight | 399.5 g/mol | [1][2] |

| IUPAC Name | N,7-diphenyl-12H-benzo[a]phenazin-5-amine | [2] |

| InChI Key | CWFJIFORSKDLNH-UHFFFAOYSA-N | [1] |

Absorption Spectral Characteristics

The color of azo dyes like this compound is a direct result of their ability to absorb light in the visible region of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule's extensive conjugated π-electron system, which includes the azo linkage.[1]

Azo dyes typically exhibit a strong and broad absorption band in the visible region, generally between 400 and 600 nm.[1] Additionally, absorption bands in the ultraviolet (UV) region, between 200 and 400 nm, are also characteristic, arising from electronic transitions within the aromatic structures, such as benzene and naphthalene rings.[1]

For comparative purposes, the maximum absorption wavelengths (λmax) of several other acid red dyes are presented in Table 2.

Table 2: UV-Vis Absorption Maxima (λmax) for Various Acid Red Dyes

| Dye Name | λmax (nm) | Solvent |

| Acid Red 1 | 505, 531 | Not Specified |

| Acid Red 27 | 523.4 | Methanol[1][3] |

| Acid Red B | 510 | Not Specified[4] |

Based on this comparative data, it is highly probable that the λmax of this compound in a suitable solvent also lies within the 500-530 nm range.

Emission Spectral Characteristics

This compound is generally considered to be non-fluorescent.[1] The absorbed light energy is typically dissipated through non-radiative pathways, a common characteristic of many azo dyes. However, some related dyes do exhibit fluorescence. As a reference, Table 3 provides the excitation and emission maxima for some fluorescent red dyes.

Table 3: Exemplary Fluorescence Data for Related Red Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) |

| Acid Fuchsin | 540 | 630 |

| Texas Red | 596 | 615 |

| pHrodo Red | 560 | 585 |

This table illustrates the principles of fluorescence spectroscopy, as this compound is generally non-fluorescent.[1]

Experimental Protocols

A detailed experimental protocol for the spectral analysis of this compound is not explicitly available. However, a general methodology based on standard practices for the UV-Vis spectrophotometry of azo dyes can be outlined.

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide)

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Spectral Measurement:

-

Rinse a cuvette with a small amount of the most dilute standard solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat this step for all the standard solutions, moving from the most dilute to the most concentrated.

-

-

Determination of λmax: Identify the wavelength at which the maximum absorbance is observed. This is the λmax.

-

Verification of Beer-Lambert Law: Plot a graph of absorbance at λmax versus the concentration of the standard solutions. A linear relationship that passes through the origin indicates that the Beer-Lambert law is obeyed in this concentration range.

-

Calculation of Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the Beer-Lambert law plot (Slope = ε × path length). The path length of the cuvette is typically 1 cm.

Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for the spectral analysis of an acid dye and the subsequent data analysis process.

References

C.I. Acid Red 276 molecular weight and formula

This technical guide provides essential information regarding the molecular properties of C.I. Acid Red 276, a synthetic dye used in various industrial applications. The following sections detail its molecular formula and weight, presented for researchers, scientists, and professionals in drug development and related fields.

Molecular Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for experimental design, analytical method development, and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₁N₃ | [1] |

| Molecular Weight | 399.5 g/mol | [1][2][3] |

| CAS Number | 61901-44-8 | [2] |

Relationship between Molecular Formula and Molecular Weight

The molecular weight of a compound is derived from the sum of the atomic weights of its constituent atoms, as defined by its molecular formula. The diagram below illustrates this fundamental relationship for this compound.

Figure 1: Calculation of Molecular Weight from Formula.

As there are no complex signaling pathways or experimental workflows associated with the basic molecular information of a dye like this compound, the provided information and diagram fulfill the core requirements of detailing its molecular weight and formula for a technical audience.

References

A Technical Guide to the Historical Industrial Applications of C.I. Acid Red 276

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Red 276, known by a variety of synonyms including Amaranth, FD&C Red No. 2, and C.I. 16185, is a synthetic azo dye with a significant history of use across multiple industries. This technical guide provides a comprehensive overview of its historical applications, focusing on its use in the food, textile, and leather industries, as well as its role as a biological stain. The guide details the chemical and physical properties of the dye, summarizes available quantitative data, and presents historical experimental protocols for its application and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the industrial past of this once-ubiquitous chemical.

Introduction

This compound, a monoazo dye, was a prominent colorant throughout the 20th century. Its vibrant red hue, water solubility, and cost-effectiveness made it a popular choice for a wide range of applications. The dye is principally the trisodium salt of 3-hydroxy-4-(4-sulfonato-1-naphthylazo)-2,7-naphthalenedisulfonate.[1] The history of this compound is marked by its widespread use and subsequent regulatory scrutiny, culminating in its ban for food and cosmetic use in the United States in 1976 due to safety concerns.[2][3] This guide will delve into the technical aspects of its historical industrial applications, providing a detailed look at the methods and practices of the time.

Chemical and Physical Properties

A comprehensive understanding of the historical applications of this compound requires familiarity with its fundamental properties. These characteristics influenced its suitability for various industrial processes.

| Property | Value | Reference |

| C.I. Generic Name | Acid Red 276 | [4] |

| C.I. Number | 16185 | [5] |

| CAS Number | 915-67-3 | [1] |

| Synonyms | Amaranth, FD&C Red No. 2, C.I. Food Red 9 | [5] |

| Chemical Formula | C₂₀H₁₁N₂Na₃O₁₀S₃ | [6] |

| Molecular Weight | 604.47 g/mol | [6] |

| Appearance | Reddish-brown to dark reddish-brown powder or granules | [1] |

| Solubility | Soluble in water | [7] |

| Absorption Maximum (in water) | ~520 nm | [8] |

Historical Industrial Applications

Food Industry

Prior to its ban in the United States in 1976, FD&C Red No. 2 was one of the most widely used color additives in the food industry.[2][3] It was utilized to impart a consistent and appealing red color to a vast array of products.

Typical Food Products Containing FD&C Red No. 2:

-

Beverages

-

Confectionery

-

Desserts and ice cream[8]

-

Cereals

-

Bakery products

-

Sausages[1]

-

Snack foods[1]

The Code of Federal Regulations, Title 21 (21CFR), Parts 70-82, governed the use of color additives, including their purity specifications and approved applications.[2] While specific historical concentration data for individual food products is scarce in readily available literature, the regulations provided a framework for its use. The eventual ban was a result of a controversial toxicological study, leading to its delisting for use in food, drugs, and cosmetics.[2][3]

Textile Industry

This compound was extensively used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.[7] Its anionic nature allowed it to form strong bonds with the cationic sites on these fibers, particularly in an acidic dyebath.

Historical Wool Dyeing Process with Acid Dyes (General Protocol):

A typical historical process for dyeing wool with an acid dye like this compound would have involved the following steps:

-

Scouring: The wool fibers were first scoured to remove grease and impurities, ensuring even dye uptake.

-

Mordanting (Optional but common): While not always necessary for acid dyes, mordants such as alum or chrome were often used to improve color fastness. The wool would be simmered in a solution of the mordant prior to dyeing.

-

Dye Bath Preparation: The powdered dye was dissolved in hot water. The dyebath was then acidified, typically with acetic acid or sulfuric acid, to a specific pH to facilitate dye-fiber interaction.

-

Dyeing: The wetted wool was introduced into the dyebath, which was then gradually heated to a near-boil and maintained at that temperature for a set period, often with gentle agitation to ensure even dyeing.

-

Rinsing and Drying: After dyeing, the wool was thoroughly rinsed to remove any unfixed dye and then dried.

Leather Industry

In the leather industry, this compound was used to dye chrome-tanned leather. The cationic nature of chrome-tanned leather provided ideal sites for the anionic acid dye to bind, resulting in deep and vibrant red shades.

Historical Chrome-Tanned Leather Dyeing Process (General Protocol):

The dyeing of chrome-tanned leather with acid dyes historically followed a multi-step process within a rotating drum:

-

Washing and Neutralization: The tanned hides were first washed to remove residual tanning chemicals and then neutralized to a specific pH to prepare the leather for dyeing.

-

Dyeing: The leather was then drummed in a solution of the acid dye. The temperature of the dyebath and the duration of the drumming were critical parameters to control the depth of shade and penetration of the dye.

-

Fixation: After dyeing, a fixing agent, often an acid, was added to the drum to precipitate the dye within the leather fibers, enhancing wash fastness.

-

Fatliquoring: A fatliquor (an emulsion of oils) was then introduced to lubricate the leather fibers, imparting softness and flexibility.

-

Finishing: The dyed and fatliquored leather was then dried and subjected to various finishing processes to achieve the desired surface properties.

Biological Staining

While less documented than its industrial applications, Amaranth (this compound) was also used as a biological stain in histology and microscopy. Its anionic nature allowed it to stain basic (cationophilic) cellular components, such as cytoplasm and connective tissue, in shades of red. However, specific historical protocols detailing its use as a primary or counterstain are not widely available in current literature.

Experimental Protocols

The following sections provide more detailed historical experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound (Azo Coupling)

The synthesis of this compound, like other azo dyes, involves a two-step process of diazotization followed by azo coupling.

Diagram of Azo Dye Synthesis Workflow:

Caption: General workflow for the synthesis of an azo dye.

Methodology:

-

Diazotization: A primary aromatic amine (the diazo component), such as naphthionic acid, is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite is then added slowly to form the diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The cold diazonium salt solution is then added to a solution of the coupling component, which for this compound is a naphthol derivative such as R-salt (2-naphthol-3,6-disulfonic acid). The reaction is typically carried out under controlled pH conditions to facilitate the electrophilic aromatic substitution, resulting in the formation of the azo dye. The dye is then isolated, often by salting out, followed by filtration and drying.

Historical Analysis of FD&C Red No. 2 in Food

Prior to the advent of modern chromatographic techniques, the analysis of synthetic dyes in food was more rudimentary. However, methods were developed to extract and identify these colorants.

Diagram of Historical Food Dye Analysis Workflow:

Caption: Generalized workflow for historical food dye analysis.

Methodology (Conceptual):

-

Extraction: The dye was extracted from the food matrix using a suitable solvent, often an aqueous or alcoholic solution.

-

Purification/Concentration: A common historical method for concentrating water-soluble acid dyes was the "wool dyeing" technique. A piece of clean, white wool yarn was boiled in the acidified food extract. The acid dye would preferentially bind to the wool. The dye was then stripped from the wool using a basic solution.

-

Identification: The purified dye solution could then be analyzed by methods such as paper chromatography, where the migration of the unknown dye was compared to that of a known standard of FD&C Red No. 2. Spectrophotometry could also be used to compare the absorption spectrum of the extracted dye with that of a standard.

-

Quantification: Quantification was often achieved through colorimetric methods, where the intensity of the color of the extracted dye solution was visually or spectrophotometrically compared to a series of standard solutions of known concentrations.

Regulatory History and Decline

The use of this compound in food, under the designation FD&C Red No. 2, came to an end in the United States in 1976.[2][3] This was a culmination of years of regulatory review and scientific debate. The Color Additives Amendments of 1960 required that all color additives be demonstrated as safe for their intended use.[2] FD&C Red No. 2 was placed on a provisional list, allowing its continued use while further safety studies were conducted.[9] However, a 1971 Soviet study raised concerns about its potential carcinogenicity.[3] Subsequent studies and reviews by the U.S. Food and Drug Administration (FDA) were inconclusive but could not definitively establish its safety, leading to the termination of its provisional listing for use in food, drugs, and cosmetics.[2][3][10]

Conclusion

This compound played a significant role in the industrial landscape of the 20th century, adding color to a vast range of consumer products. Its history is a compelling case study in the evolution of industrial chemistry, regulatory science, and consumer safety. While its use in food and cosmetics has been curtailed in many parts of the world, its legacy persists in the historical record of industrial practices and in the ongoing scientific discourse on the safety of food additives. This technical guide has provided a detailed overview of its historical applications, offering valuable insights for researchers and professionals in related fields.

References

- 1. www2.mst.dk [www2.mst.dk]

- 2. sdc.org.uk [sdc.org.uk]

- 3. Case Studies of the Implementation of the Direct Food and Color Additives Amendments to the Federal Food, Drug, and Cosmetic Act of 1938 - Enhancing the Regulatory Decision-Making Approval Process for Direct Food Ingredient Technologies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. staff-old.najah.edu [staff-old.najah.edu]

- 5. fda.gov [fda.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. scribd.com [scribd.com]

- 8. colour.network [colour.network]

- 9. gao.gov [gao.gov]

- 10. eCFR :: 21 CFR Part 81 -- General Specifications and General Restrictions for Provisional Color Additives for Use in Foods, Drugs, and Cosmetics [ecfr.gov]

C.I. Acid Red 276: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for C.I. Acid Red 276 before handling or use.

Introduction

This compound is an azo dye, a class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–). While widely used in various industrial applications, including textiles and research, it is imperative that professionals handling this substance are thoroughly familiar with its potential hazards and the requisite safety precautions. This guide provides an in-depth overview of the known safety information, handling procedures, and toxicological data related to this compound and similar azo dyes.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Serious Eye Damage/Eye Irritation: It is known to cause serious eye damage[1][2].

-

Hazardous to the Aquatic Environment (Acute and Chronic): The substance is very toxic to aquatic life with long-lasting effects[1][2].

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[1][2] |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life[1][2] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |

Toxicological Profile

Table 2: Toxicological Data for Selected Acid Dyes (for reference only)

| Substance | Test | Result | Source |

| Acid Red 52 | Acute oral toxicity (rat) | LD50 > 1000 mg/kg bw | European Commission Scientific Committee on Consumer Products |

| Acid Red 52 | 13-week study (gavage) | NOAEL = 1000 mg/kg bw/day | European Commission Scientific Committee on Consumer Products |

| C.I. Acid Red 114 | Carcinogenicity (rats, drinking water) | Increased skin, liver, and other tumors | National Toxicology Program |

| Acid Red 33 | Acute oral toxicity (rat) | LD50 > 3160 mg/kg bw | European Commission Scientific Committee on Consumer Products |

A significant concern with azo dyes is their metabolic cleavage into aromatic amines, some of which are known carcinogens. The metabolism of azo dyes can occur via azoreductases present in the liver and intestinal microflora.

Safety and Handling Precautions

Based on the known hazards of this compound and general practices for handling azo dyes, the following precautions are recommended.

Engineering Controls

-

Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation to control the dispersion of dust.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator. |

Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.

-

Contaminated work clothing should not be allowed out of the workplace.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Fire and Explosion Hazard

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and sulfur oxides.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent entry into sewers and public waters.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not publicly available, a general workflow for evaluating the safety of an azo dye can be conceptualized.

Caption: General workflow for assessing the safety of an azo dye.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a substance that can cause serious eye damage and is very toxic to aquatic life. While specific quantitative toxicity data is limited, the potential for azo dyes to metabolize into harmful aromatic amines necessitates stringent adherence to safety protocols. Researchers, scientists, and drug development professionals must utilize appropriate engineering controls, wear the recommended personal protective equipment, and follow established safe handling and disposal practices to minimize exposure and environmental impact.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Red 276 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a foundational protocol for the use of C.I. Acid Red 276 as an acid dye in histological applications. Given the limited specific literature on this dye for tissue staining, the following information is based on the general principles of acid dyes and their established roles in histology.

Introduction to this compound

This compound is an anionic dye, a characteristic that defines its utility in histological staining.[1] Acid dyes, in general, are used to stain basic (acidophilic) tissue components.[2] The staining mechanism relies on the electrostatic attraction between the negatively charged chromophore of the dye and positively charged groups on proteins and other macromolecules within the tissue.[2][3] This interaction is typically favored under acidic conditions, which enhance the positive charge of tissue proteins.[1]

The primary targets for acid dyes in tissues are components rich in proteins, such as the cytoplasm, muscle fibers, collagen, and mitochondria.[2][4] Therefore, this compound is expected to be an effective counterstain for nuclear stains (like hematoxylin) or as a component in differential staining techniques, such as trichrome methods, to distinguish between different connective tissue elements.[5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N,7-diphenyl-12H-benzo[a]phenazin-5-amine | [7] |

| C.I. Number | Not specified in searches | |

| CAS Number | 61901-44-8 | [7][8] |

| Molecular Formula | C₂₈H₂₁N₃ | [7] |

| Molecular Weight | 399.5 g/mol | [7] |

Table 2: Key Parameters for the General Staining Protocol

| Parameter | Recommended Value/Range | Notes |

| Fixative | 10% Neutral Buffered Formalin | Other fixatives may be suitable but require optimization. |

| Section Thickness | 4-5 µm | Standard for paraffin-embedded tissues. |

| Staining Solution | 0.5% - 1.0% (w/v) this compound in 1% Acetic Acid | Concentration may need adjustment based on desired staining intensity. |

| Staining Time | 3-5 minutes | Optimal time should be determined empirically. |

| Differentiation | 70% Ethanol | Brief rinse to remove excess stain. |

| Nuclear Counterstain | Weigert's Iron Hematoxylin | Provides a stable, acid-resistant nuclear stain.[6] |

Experimental Protocols

Principle of Staining

The protocol described below utilizes this compound as a cytoplasmic counterstain following nuclear staining with Weigert's iron hematoxylin. As an acid dye, this compound will bind to the positively charged amino groups of proteins in the cytoplasm, muscle, and collagen, staining them in shades of red. The hematoxylin, a basic dye complex, will stain the negatively charged nucleic acids in the cell nuclei a purplish-blue.[3]

Diagram of Staining Mechanism

Caption: Electrostatic interaction between this compound and tissue.

Required Materials

-

This compound powder

-

Distilled water

-

Glacial acetic acid

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Hydrochloric acid

-

Ethanol (absolute, 95%, and 70%)

-

Xylene or xylene substitute

-

Paraffin-embedded tissue sections on slides

-

Staining jars

-

Mounting medium and coverslips

Solution Preparation

-

This compound Staining Solution (0.5% w/v):

-

Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

-

Add 1.0 mL of glacial acetic acid.

-

Mix well and filter before use.

-

-

Weigert's Iron Hematoxylin:

-

Prepare fresh by mixing equal parts of Solution A and Solution B immediately before use.

-

-

Acid Alcohol (1% HCl in 70% Ethanol):

-

Add 1 mL of concentrated hydrochloric acid to 99 mL of 70% ethanol.

-

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Transfer to absolute ethanol: 2 changes, 3 minutes each.

-

Transfer to 95% ethanol: 2 changes, 3 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Immerse in freshly mixed Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in acid alcohol with quick dips (1-3 seconds) until the background is clear.

-

Wash in running tap water for 5 minutes.

-

"Blue" the sections in Scott's tap water substitute or alkaline water for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining with this compound:

-

Immerse slides in the 0.5% this compound solution for 3-5 minutes.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols: 95% ethanol (2 changes, 1 minute each), absolute ethanol (2 changes, 1 minute each).

-

Clear in xylene or xylene substitute: 2 changes, 3 minutes each.

-

Mount with a permanent mounting medium and apply a coverslip.

-

Expected Results

-

Nuclei: Blue to black

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Pink or red

-

Erythrocytes: Red

Workflow and Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from tissue preparation to final analysis.

References

- 1. This compound|Azo Dye|CAS 61901-44-8 [benchchem.com]

- 2. Acid dye - Wikipedia [en.wikipedia.org]

- 3. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 4. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 5. stainsfile.com [stainsfile.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. This compound | C28H21N3 | CID 90474129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

Application Notes and Protocols for C.I. Acid Red 276 in Textile Dyeing of Wool and Silk

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dyeing of wool and silk fibers with C.I. Acid Red 276. The following procedures are based on established principles of acid dyeing for protein fibers. Optimal conditions for specific applications should be determined through laboratory-scale trials.

Introduction

This compound is an acid dye used for coloring protein fibers such as wool and silk.[1] Acid dyes are anionic molecules that form ionic bonds with the cationic amino groups in protein fibers under acidic conditions.[2] The dyeing process is typically carried out in a heated, acidic dyebath to ensure efficient dye uptake and fixation, resulting in vibrant and durable coloration.[1][3] The control of pH, temperature, and the use of auxiliary chemicals are critical for achieving level and reproducible dyeing.

Materials and Equipment

-

Dye: this compound

-

Substrates: Scoured wool and silk fabric or yarn

-

pH Control: Acetic acid or citric acid

-

Levelling Agent: Anionic or non-ionic levelling agent suitable for acid dyes

-

Wetting Agent: Non-ionic wetting agent (e.g., Synthrapol)

-

Glauber's Salt (Sodium Sulfate): Optional, as a leveling agent.

-

Dyeing Vessel: Stainless steel or enamel pot

-

Heating and Stirring Apparatus: Hot plate with magnetic stirrer or a laboratory dyeing machine

-

pH Meter

-

Standard Laboratory Glassware

-

Personal Protective Equipment: Gloves, safety glasses, lab coat

Experimental Protocols

Pre-treatment of Substrates

Proper preparation of the wool and silk is crucial for uniform dyeing. Scouring is necessary to remove natural oils, waxes, and any sizing materials.

-

Prepare a scouring bath containing 0.5-1.0 g/L of a non-ionic wetting agent (e.g., Synthrapol) and 0.5-1.0 g/L of sodium carbonate (for wool) or a neutral soap (for silk).

-

The liquor-to-goods ratio (the ratio of the volume of liquid to the weight of the fabric) should be between 20:1 and 40:1.

-

For wool, scour at 50-60°C for 30 minutes.

-

For silk, scour at 70-80°C for 30 minutes.

-

Rinse the scoured material thoroughly with warm water, then cold water, until all scouring agents are removed.

Dye Bath Preparation and Dyeing Protocol

The following protocol is a general procedure for exhaust dyeing. The quantities are provided as a percentage of the weight of the fiber (% o.w.f.).

-

Set the liquor-to-goods ratio to 30:1.

-

Add the required amount of water to the dyeing vessel and start heating.

-

Add a levelling agent (0.5-1.5% o.w.f.) to the dyebath.[4]

-

Adjust the pH of the dyebath to the desired value using acetic acid or citric acid. For wool, a pH of 4.5-5.5 is recommended, while for silk, a pH of 4.0-5.0 is suitable.

-

In a separate container, dissolve the pre-weighed this compound powder in a small amount of hot water to create a stock solution.

-

Add the dye stock solution to the dyebath and stir well.

-

Introduce the pre-wetted wool or silk material into the dyebath at approximately 40°C.

-

Raise the temperature of the dyebath to the dyeing temperature at a rate of 1-2°C per minute. The recommended dyeing temperature for wool is 95-100°C, and for silk is 85-90°C.[5][6]

-

Hold the dyeing at the final temperature for 45-60 minutes, with continuous gentle agitation to ensure even dyeing.

-

After the dyeing time has elapsed, allow the dyebath to cool down slowly to about 60-70°C before removing the dyed material.

Post-treatment

-

Rinse the dyed material in warm water (around 40-50°C).

-

Perform a soaping treatment to remove any unfixed dye. Wash the material in a solution containing 1-2 g/L of a neutral soap or non-ionic detergent at 50-60°C for 15-20 minutes.

-

Rinse thoroughly with cold water until the water runs clear.

-

Squeeze or centrifuge to remove excess water and then air dry.

Data Presentation

The following tables summarize the recommended dyeing parameters for this compound on wool and silk, based on general knowledge of acid dyeing.

Table 1: Recommended Dyeing Parameters for this compound

| Parameter | Wool | Silk |

| Dye Concentration (% o.w.f.) | 0.5 - 4.0 | 0.5 - 3.0 |

| Liquor-to-Goods Ratio | 20:1 - 40:1 | 20:1 - 40:1 |

| pH | 4.5 - 5.5 | 4.0 - 5.0 |

| Levelling Agent (% o.w.f.) | 0.5 - 1.5 | 0.5 - 1.5 |

| Dyeing Temperature | 95 - 100°C | 85 - 90°C |

| Dyeing Time | 45 - 60 min | 45 - 60 min |

Table 2: Typical Colorfastness Properties of Acid Dyes on Protein Fibers

| Fastness Property | Wool | Silk |

| Lightfastness (ISO 105-B02) | 4-5 | 4 |

| Wash Fastness (ISO 105-C06) | 3-4 | 3 |

| Rubbing Fastness (ISO 105-X12) | 4-5 (Dry), 3-4 (Wet) | 4 (Dry), 3 (Wet) |

Note: These are typical values and may vary depending on the specific dyeing conditions and the depth of shade.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the textile dyeing process with this compound.

Caption: General workflow for dyeing wool and silk with this compound.

Signaling Pathway of Dye-Fiber Interaction

The diagram below illustrates the principle of ionic bonding between an acid dye and a protein fiber in an acidic medium.

Caption: Ionic bonding mechanism between an acid dye and a protein fiber.

References

Application Notes and Protocols for the Electrochemical Degradation of C.I. Acid Red 276

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 276 is a synthetic azo dye whose extensive use in various industries leads to its presence in wastewater, posing environmental concerns. Electrochemical advanced oxidation processes (EAOPs) are a promising technology for the degradation of such recalcitrant organic pollutants. These methods rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex dye molecules into simpler, less harmful compounds, and ultimately, to achieve complete mineralization to CO₂, water, and inorganic ions.[1]

This document provides detailed application notes and protocols for the electrochemical degradation of this compound. Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following protocols and data are based on studies of structurally similar azo dyes, such as Acid Red 1, Acid Red 18, and Acid Red G. Researchers should consider these protocols as a starting point and optimize the experimental conditions for their specific application.

Data Presentation

The following tables summarize quantitative data from the electrochemical degradation of various acid red dyes, providing a comparative overview of different experimental conditions and their outcomes.

Table 1: Anodic Oxidation of Acid Red Dyes

| Dye | Anode Material | Current Density (mA/cm²) | Initial pH | Electrolyte | Treatment Time (min) | Color Removal (%) | COD Removal (%) | TOC Removal (%) | Reference |

| Acid Red 18 | PbO₂ | 8.6 | Not specified | Not specified | 120 | 99.9 | 80.0 | - | [2] |

| Acid Red 73 | Yttrium-doped Ti/SnO₂-Sb | Not specified | Not specified | NaCl | Not specified | Increased with NaCl conc. | Increased with NaCl conc. | - | [3] |

| Acid Red I | Not specified | Not specified | Not specified | NaCl | 160 | - | 86.0 (Degradation) | - | [4] |

Table 2: Electro-Fenton Degradation of Acid Red Dyes

| Dye | Anode Material | Cathode Material | Current Density (mA/cm²) | Initial pH | Fe²⁺ Conc. (mM) | Treatment Time (min) | Color Removal (%) | COD Removal (%) | TOC Removal (%) | Reference |

| Acid Red G | Iron Plate | Graphite Felt | 20 | 3 | In-situ | 80 | 94.05 | - | - | [5] |

| Acid Red 1 | BDD | Air-diffusion | 60 | 3 | 1.0 | 180 | >95 | - | 63.0 | [6] |

| Acid Red 97 | Not specified | Not specified | 300 mA (total) | Not specified | 0.2 | 300 | - | - | 95.0 (Mineralization) | [4] |

Experimental Protocols

The following are detailed methodologies for the key electrochemical degradation experiments. These should be adapted and optimized for this compound.

Protocol 1: Anodic Oxidation

Objective: To degrade this compound using anodic oxidation.

Materials:

-

Electrochemical reactor (undivided cell)

-

Anode: Boron-Doped Diamond (BDD) or PbO₂

-

Cathode: Stainless steel or graphite

-

DC power supply

-

Magnetic stirrer and stir bar

-

pH meter

-

Spectrophotometer for color measurement

-

COD and TOC analyzer

-

This compound solution of known concentration

-

Supporting electrolyte (e.g., 0.1 M Na₂SO₄ or NaCl)

-

Acids (e.g., H₂SO₄) and bases (e.g., NaOH) for pH adjustment

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare the desired volume of the working solution with the target initial dye concentration and supporting electrolyte concentration.

-

Adjust the initial pH of the solution to the desired value using H₂SO₄ or NaOH.

-

Pour the solution into the electrochemical reactor and place it on a magnetic stirrer.

-

Place the anode and cathode in the solution, ensuring they are parallel and at a fixed distance.

-

Connect the electrodes to the DC power supply.

-

Turn on the magnetic stirrer to ensure homogeneity.

-

Apply the desired constant current density to the system.

-

Withdraw samples at regular time intervals.

-

Analyze the samples for color removal (using a spectrophotometer at the maximum wavelength of the dye), COD, and TOC.

-

Continue the experiment until the desired level of degradation is achieved or for a predetermined duration.

Protocol 2: Electro-Fenton Process

Objective: To degrade this compound using the electro-Fenton process.

Materials:

-

Electrochemical reactor (undivided cell)

-

Anode: Platinum (Pt) or Boron-Doped Diamond (BDD)

-

Cathode: Carbon felt or air-diffusion electrode

-

DC power supply

-

Air pump (for air-diffusion cathode)

-

Magnetic stirrer and stir bar

-

pH meter

-

Spectrophotometer, COD, and TOC analyzer

-

This compound solution

-

Supporting electrolyte (e.g., 0.05 M Na₂SO₄)

-

Catalyst: FeSO₄·7H₂O

-

Acids (e.g., H₂SO₄) for pH adjustment to ~3[7]

Procedure:

-

Prepare the working solution of this compound with the supporting electrolyte.

-

Adjust the initial pH of the solution to 3.0 using H₂SO₄.[5][6]

-

Add the FeSO₄·7H₂O catalyst to the solution to achieve the desired Fe²⁺ concentration (e.g., 0.1-1.0 mM).[6]

-

Transfer the solution to the electrochemical reactor with a magnetic stir bar.

-

Set up the electrodes in the reactor.

-

If using an air-diffusion cathode, start bubbling air or oxygen near the cathode surface.

-

Turn on the magnetic stirrer.

-

Apply the desired constant current density.

-

Collect samples at specific time points for analysis of color, COD, and TOC.

-

Monitor the pH during the experiment and adjust if necessary, as the optimal pH for the Fenton reaction is around 3.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized degradation pathway for sulfonated azo dyes.

Caption: Experimental workflow for electrochemical degradation.

Caption: Interplay of key operational parameters.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Acid Red 276 Staining for Tissues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the consistency of C.I. Acid Red 276 staining in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in tissue staining?

This compound is an anionic acid dye. In histological applications, acid dyes are typically used to stain basic tissue components such as the cytoplasm, muscle, and collagen.[1] The staining mechanism is based on the electrostatic attraction between the negatively charged dye molecules and positively charged proteins in the tissue.

Q2: What are the critical factors that influence the consistency of this compound staining?

Several factors can impact the consistency of staining, including:

-

Fixation: Inadequate or inconsistent fixation can alter tissue morphology and protein availability for dye binding.

-

Tissue Processing: Variations in dehydration, clearing, and paraffin infiltration can affect tissue permeability to the dye.

-

Staining Protocol Parameters: Dye concentration, pH of the staining solution, incubation time, and temperature are all critical variables.

-

Reagent Quality: The purity and age of the this compound dye lot and other reagents can introduce variability.

-

Rinsing and Dehydration Steps: Improper rinsing can lead to background staining, while inconsistent dehydration can affect the final color intensity.

Q3: How does the pH of the staining solution affect this compound staining?

For acid dyes like this compound, the pH of the staining solution is a crucial factor. An acidic environment (lower pH) increases the positive charge on tissue proteins, which enhances the electrostatic attraction with the anionic dye molecules, generally leading to more intense staining.[1] Conversely, a higher pH can reduce staining intensity.

Troubleshooting Guide

Issue 1: Uneven or Patchy Staining

-

Question: My tissue sections show uneven or patchy staining with this compound. What could be the cause and how can I fix it?

-

Answer: Uneven staining can result from several issues throughout the histological process. Here are the most common causes and their solutions:

| Potential Cause | Recommended Solution |

| Incomplete Deparaffinization | Ensure complete removal of paraffin wax by using fresh xylene and adequate incubation times. Residual wax will prevent the aqueous dye solution from penetrating the tissue evenly. |

| Inadequate Fixation | Optimize fixation time and ensure the fixative volume is sufficient for the tissue size. Poor fixation can lead to inconsistent dye binding. |

| Air Bubbles Trapped on the Slide | When introducing the staining solution, apply it gently to one end of the slide and allow it to flow evenly over the tissue section to prevent air bubbles. |

| Contaminated Reagents | Filter the this compound staining solution before use to remove any precipitates. Ensure all other reagents are clean and free of contaminants. |

Issue 2: Weak or Pale Staining

-

Question: The staining with this compound is consistently too light. How can I increase the staining intensity?

-

Answer: Weak staining is often related to the staining protocol itself or issues with the reagents.

| Potential Cause | Recommended Solution |

| Suboptimal pH of Staining Solution | Lower the pH of the this compound solution. An acidic pH (e.g., pH 4-5) generally enhances staining with acid dyes. You can adjust the pH using a weak acid like acetic acid. |

| Insufficient Staining Time | Increase the incubation time of the tissue sections in the this compound solution. |

| Low Dye Concentration | Prepare a fresh staining solution with a slightly higher concentration of this compound. |

| Over-differentiation | If your protocol includes a differentiation step, reduce the time in the differentiating solution or use a less aggressive differentiator. |

| Deteriorated Dye | Use a fresh bottle of this compound from a reputable supplier. Dyes can degrade over time, leading to weaker staining. |

Issue 3: Overstaining or Lack of Differentiation

-

Question: My tissues are too dark, and I cannot distinguish different cellular components. What should I do?

-

Answer: Overstaining can obscure important morphological details. The following adjustments can help achieve the desired level of staining.

| Potential Cause | Recommended Solution |

| Excessive Staining Time | Reduce the incubation time in the this compound solution. |

| High Dye Concentration | Dilute the this compound staining solution. |

| Inadequate Differentiation | Introduce or optimize a differentiation step after staining. This typically involves a brief rinse in a weak acid solution to remove excess dye. |

| Staining Solution pH is Too Low | While acidic pH enhances staining, a very low pH might lead to excessive and non-specific binding. Try a slightly higher pH if overstaining is a persistent issue. |

Issue 4: Batch-to-Batch Staining Variability

-

Question: I am observing significant differences in staining intensity between different batches of slides. How can I improve consistency?

-

Answer: Batch-to-batch variability is a common challenge in histology. Implementing standardized procedures and controls is key to minimizing this issue.

| Potential Cause | Recommended Solution |

| Inconsistent Protocol Execution | Adhere strictly to a standardized and documented staining protocol. Use timers for all incubation steps. |

| Variations in Reagent Preparation | Prepare fresh staining solutions for each batch, or if using a stock solution, ensure it is well-mixed and within its expiry date. Always use calibrated equipment for measurements. |

| Differences in Dye Lots | If you suspect variability between dye lots, perform a validation experiment with the new lot against the old one using control tissues before staining experimental samples. |

| Fluctuations in Environmental Conditions | Maintain a consistent room temperature and humidity in the laboratory, as these can affect reagent evaporation and reaction rates. |

| Inconsistent Tissue Processing | Ensure all tissues are processed using the same protocol, including fixation time, processing schedules, and section thickness. |

Experimental Protocols

Protocol for Optimizing this compound Staining Consistency

This protocol provides a framework for systematically optimizing the key parameters of your this compound staining protocol to achieve consistent and reproducible results.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1% (w/v) stock solution of this compound in distilled water.

-

Prepare a series of working solutions with varying dye concentrations (e.g., 0.1%, 0.5%, 1.0%).

-

Prepare a buffer solution (e.g., acetate buffer) to adjust the pH of the working solutions to different levels (e.g., pH 4.0, 4.5, 5.0, 5.5).

2. Tissue Preparation:

-

Use consistently prepared formalin-fixed, paraffin-embedded (FFPE) tissue sections of uniform thickness (e.g., 4-5 µm).

-

Include a positive control tissue known to stain well with acid dyes (e.g., muscle or connective tissue).

3. Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse in distilled water.

4. Staining Parameter Optimization:

-

Divide the slides into experimental groups to test one variable at a time, keeping other parameters constant.

Table of Staining Optimization Parameters:

| Parameter | Range to Test | Rationale |

| Dye Concentration | 0.1%, 0.5%, 1.0% (w/v) | To determine the optimal signal-to-noise ratio. |

| pH of Staining Solution | 4.0, 4.5, 5.0, 5.5 | To find the pH that provides the best balance of staining intensity and specificity. |

| Incubation Time | 5, 10, 15, 20 minutes | To identify the shortest time required for complete and consistent staining. |

| Temperature | Room Temperature (20-25°C), 37°C | To assess if a slightly elevated temperature can improve staining kinetics and consistency. |

5. Post-Staining Rinsing and Dehydration:

-

After staining, rinse slides briefly in a solution with the same pH as the staining solution to remove excess dye without altering the staining.

-

Dehydrate sections through graded alcohols: 95% (1 change, 1 minute), 100% (2 changes, 1 minute each).

-

Clear in xylene (2 changes, 2 minutes each).

-

Mount with a permanent mounting medium.

6. Evaluation of Staining Consistency:

-

Visually assess the staining quality under a microscope for intensity, uniformity, and specificity.

-

For quantitative analysis, capture digital images of the stained sections under consistent lighting conditions.

-

Use image analysis software to measure staining intensity and variability across different conditions. Techniques like color deconvolution can help to specifically quantify the contribution of the red stain.

Visualizations

Caption: Troubleshooting workflow for inconsistent this compound staining.

Caption: Experimental workflow for optimizing this compound staining protocol.

References

Technical Support Center: Enhancing C.I. Acid Red 276 Photocatalysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photocatalytic degradation of C.I. Acid Red 276. Given the limited specific data for this compound, this guide draws upon established principles and experimental data from structurally similar azo dyes, such as C.I. Acid Red 27, 1, 14, 18, 73, and 88.

Troubleshooting Guide

This guide addresses common issues encountered during the photocatalytic degradation of this compound.

| Issue | Potential Cause | Troubleshooting Steps |

| Slow or No Degradation | Incorrect pH: The surface charge of the photocatalyst and the dye molecule are pH-dependent, affecting adsorption and the generation of reactive oxygen species.[1][2][3] | - Determine the point of zero charge (pzc) of your catalyst. For TiO₂, the surface is positively charged at pH < 6.5 and negatively charged at pH > 6.5.[3] - Since Acid Red 276 is an anionic dye, a lower pH (typically 3-6) is often optimal as it promotes electrostatic attraction between the positively charged catalyst surface and the negatively charged dye molecules.[4] - Systematically vary the pH of the solution (e.g., from 3 to 9) to find the optimal condition for your specific catalyst and setup.[4][5] |

| Suboptimal Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to turbidity, blocking light penetration and causing light scattering.[6][7] | - Start with a moderate catalyst concentration (e.g., 0.5-1.0 g/L) and perform a series of experiments with varying dosages (e.g., 0.25 g/L to 2.0 g/L) to identify the optimal loading.[3][5] - Observe the solution for excessive turbidity at higher concentrations, which can hinder the reaction.[7] | |

| Insufficient Light Intensity or Inappropriate Wavelength: The photocatalyst requires sufficient energy to generate electron-hole pairs. The light source must emit photons with energy greater than or equal to the catalyst's bandgap. | - Ensure your light source (e.g., UV lamp, Xenon lamp) is functioning correctly and provides adequate intensity. - Verify that the emission spectrum of your lamp is appropriate for the bandgap of your chosen photocatalyst (e.g., UV-A for TiO₂). - Position the light source to ensure uniform illumination of the reactor. | |

| Incomplete Degradation | High Initial Dye Concentration: A high concentration of the dye can prevent light from reaching the catalyst's surface, reducing the generation of hydroxyl radicals.[8] | - Perform experiments with a range of initial dye concentrations (e.g., 10-100 mg/L) to determine the optimal starting concentration for your system.[5] - For highly concentrated solutions, consider a pre-dilution step or a longer reaction time. |

| Formation of Stable Intermediates: The degradation of complex azo dyes can produce more stable intermediate compounds that are resistant to further oxidation.[8] | - Monitor the degradation process using techniques like HPLC or LC-MS to identify the formation of intermediates. - Consider adding an oxidizing agent like hydrogen peroxide (H₂O₂) to enhance the generation of hydroxyl radicals and promote the degradation of recalcitrant intermediates.[6][9] | |

| Catalyst Deactivation: The catalyst surface can be fouled by adsorbed intermediates or byproducts, reducing its activity over time.[10] | - After the experiment, recover the catalyst by filtration or centrifugation, wash it with distilled water and a suitable solvent (e.g., ethanol), and dry it before reuse. - In some cases, a self-cleaning process under UV irradiation in a clean medium can restore catalyst activity.[10] | |

| Inconsistent Results | Poor Catalyst Dispersion: Agglomeration of catalyst particles reduces the available surface area for the reaction. | - Use an ultrasonic bath to disperse the catalyst in the dye solution before starting the experiment.[5] - Maintain continuous stirring throughout the experiment to keep the catalyst suspended. |

| Temperature Fluctuations: While photocatalysis is less sensitive to temperature than thermocatalysis, significant variations can affect reaction kinetics. Optimal temperatures are typically between 20-80°C.[7] | - Use a water bath or a temperature-controlled reactor to maintain a constant temperature during the experiment. |

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photocatalytic degradation of this compound?

A1: The photocatalytic degradation of azo dyes like this compound is an advanced oxidation process (AOP). It involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), upon irradiation of a semiconductor photocatalyst (e.g., TiO₂, ZnO) with suitable light. These radicals attack the chromophoric azo bond (-N=N-) and aromatic rings of the dye molecule, breaking it down into smaller, less colored, and often less toxic intermediates.[8][11] Ultimately, complete mineralization can convert these intermediates into CO₂, H₂O, and inorganic ions such as nitrates and sulfates.[8]

Q2: Which type of photocatalyst is most effective for this compound degradation?

A2: Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly used and effective photocatalysts due to their high reactivity, chemical stability, non-toxicity, and low cost.[3][4][6] The efficiency of these catalysts can be further enhanced by doping with metals or non-metals, or by creating composites with other materials like zeolites or reduced graphene oxide to improve light absorption and reduce electron-hole recombination.[2][4]

Q3: How does pH affect the degradation efficiency?

A3: The pH of the solution is a critical parameter. This compound is an anionic dye. In acidic conditions (pH below the catalyst's point of zero charge), the surface of catalysts like TiO₂ becomes positively charged, which promotes the adsorption of the negatively charged dye molecules through electrostatic attraction.[2][3] This enhanced adsorption can lead to higher degradation efficiency. Therefore, an acidic pH is generally favored for this type of dye.[4]

Q4: Can I reuse the photocatalyst?

A4: Yes, one of the advantages of heterogeneous photocatalysis is the ability to recover and reuse the catalyst. After a reaction cycle, the catalyst can be separated from the solution (e.g., by centrifugation or filtration), washed with deionized water and/or an appropriate solvent to remove adsorbed species, and then dried.[10] The stability and reusability of the catalyst should be checked over several cycles, as its activity may decrease due to surface fouling.[10]

Q5: How can I monitor the degradation of this compound?

A5: The degradation process is most commonly monitored by UV-Visible spectrophotometry. The disappearance of the color can be tracked by measuring the absorbance at the dye's maximum wavelength (λmax). For a more comprehensive analysis of mineralization, Total Organic Carbon (TOC) analysis is recommended, as it measures the conversion of organic carbon to CO₂.[12] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify the parent dye and its degradation intermediates.[13]

Quantitative Data Summary

The following tables summarize the effect of key experimental parameters on the degradation of Acid Red dyes, based on data from related compounds.

Table 1: Effect of Catalyst Dosage on Degradation Efficiency

| Catalyst | Dye (Concentration) | Catalyst Dosage (g/L) | Degradation Efficiency (%) | Time (min) | Reference |

| Nano ZnO | Acid Red 27 (5x10⁻⁴ M) | 0.5 | ~55 | 60 | [6] |

| Nano ZnO | Acid Red 27 (5x10⁻⁴ M) | 1.0 | ~65 | 60 | [6] |

| Nano ZnO | Acid Red 27 (5x10⁻⁴ M) | 2.0 | ~68 | 60 | [6] |

| Nano ZnO | Acid Red 27 (5x10⁻⁴ M) | 3.0 | ~65 | 60 | [6] |

| TiO₂/Zeolite | Acid Red 18 (Variable) | 0.88 | 96.3 | 125 | [4] |

| Fe₃O₄@SiO₂/... | Acid Red 14 (100 mg/L) | 0.125 | 77.1 | 60 | [5] |

| Fe₃O₄@SiO₂/... | Acid Red 14 (100 mg/L) | 0.5 | 100 | 60 | [5] |

Table 2: Effect of pH on Degradation Efficiency

| Catalyst | Dye | Initial pH | Degradation Efficiency (%) | Time (min) | Reference |

| MIONPs | Acid Red 1 | 3.5 | 99.1 | 60 | [14] |

| MIONPs | Acid Red 1 | 6.5 | 92.0 | 60 | [14] |

| MIONPs | Acid Red 1 | 10.5 | ~85 | 60 | [14] |

| TiO₂/Zeolite | Acid Red 18 | 3 | ~85 | 125 | [4] |

| TiO₂/Zeolite | Acid Red 18 | 6.5 | 96.3 | 125 | [4] |

| TiO₂/Zeolite | Acid Red 18 | 9 | ~78 | 125 | [4] |

| Fe₃O₄@SiO₂/... | Acid Red 14 | 3 | 98.1 | 60 | [5] |

| Fe₃O₄@SiO₂/... | Acid Red 14 | 5 | 100 | 60 | [5] |

| Fe₃O₄@SiO₂/... | Acid Red 14 | 11 | 53.4 | 60 | [5] |

Table 3: Effect of Initial Dye Concentration on Degradation Efficiency

| Catalyst | Initial Dye Concentration (mg/L) | Degradation Efficiency (%) | Time (min) | Reference |

| Fe₃O₄@SiO₂/... | 10 | 100 | 30 | [5] |

| Fe₃O₄@SiO₂/... | 50 | 100 | 45 | [5] |

| Fe₃O₄@SiO₂/... | 100 | 85.3 | 60 | [5] |

| TiO₂ | 10 | ~98 | 180 | [7] |

| TiO₂ | 30 | ~90 | 180 | [7] |

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound

This protocol provides a general methodology for a batch photocatalytic experiment. Researchers should optimize the parameters based on their specific catalyst and experimental setup.

1. Materials and Reagents:

-

This compound

-

Photocatalyst (e.g., TiO₂ P25, synthesized ZnO)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Photoreactor with a suitable light source (e.g., UV lamp)

-

Magnetic stirrer and stir bar

-

pH meter

-

UV-Visible Spectrophotometer

2. Preparation of Dye Solution:

-

Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

-

Prepare the working solution of the desired concentration (e.g., 20 mg/L) by diluting the stock solution.

3. Experimental Procedure:

-

Add a specific volume of the dye solution (e.g., 100 mL) to the photoreactor.

-

Add the desired amount of photocatalyst (e.g., 1.0 g/L) to the solution.

-

Place the reactor on a magnetic stirrer and disperse the catalyst in the dark for a set period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

Measure the initial pH of the solution and adjust it to the desired value using HCl or NaOH.

-

Take an initial sample (t=0) and centrifuge or filter it to remove the catalyst particles.

-

Turn on the light source to initiate the photocatalytic reaction.

-

Withdraw aliquots of the solution at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes). Immediately separate the catalyst from the sample.

-

Analyze the concentration of the dye in the supernatant using a UV-Visible spectrophotometer at its λmax.

-

The degradation efficiency can be calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

4. Data Analysis:

-

Plot the degradation efficiency as a function of time.

-

To study the kinetics, plot ln(C₀/Cₜ) versus time. A linear plot suggests pseudo-first-order kinetics.

Visualizations

Caption: Experimental workflow for photocatalysis.

Caption: General mechanism of photocatalysis.

Caption: Troubleshooting logic for slow degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Degradation of Acid Red 18 in an aqueous environment by TiO2/Zeolite nano photocatalyst [jwent.net]

- 5. mdpi.com [mdpi.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. This compound|Azo Dye|CAS 61901-44-8 [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Degradation of Acid Red 1 Catalyzed by Peroxidase Activity of Iron Oxide Nanoparticles and Detected by SERS - PMC [pmc.ncbi.nlm.nih.gov]

C.I. Acid Red 276 interference in analytical measurements

This technical support center provides troubleshooting guidance and frequently asked questions regarding the interference of C.I. Acid Red 276 in common analytical measurements. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my experiments?

This compound is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-). Its chemical structure gives it strong light-absorbing properties in the visible spectrum, which is the primary reason for its interference in many analytical techniques that rely on optical measurements, such as UV-Vis and fluorescence spectroscopy. Additionally, the electroactive nature of the azo group can lead to interference in electrochemical detection methods.

Q2: Which analytical techniques are most susceptible to interference from this compound?

The following techniques are particularly prone to interference from this compound:

-

UV-Vis Spectrophotometry: The dye's absorbance spectrum can overlap with that of the analyte of interest, leading to artificially inflated absorbance readings.

-

Fluorescence Spectroscopy: this compound can interfere by absorbing the excitation and/or emission light, a phenomenon known as the inner filter effect. It may also be fluorescent itself, contributing to background signal.

-

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: If the dye co-elutes with the analyte of interest, it will contribute to the measured absorbance, leading to inaccurate quantification.

-

Enzyme-Linked Immunosorbent Assays (ELISA): The dye can interfere with the colorimetric readout of ELISAs, leading to false positive or false negative results.

-

Electrochemical Detection: The azo group in this compound can be electrochemically active, potentially interfering with the detection of analytes measured by techniques such as cyclic voltammetry or amperometry.

Q3: How can I determine if this compound is interfering with my assay?

To ascertain if this compound is the source of interference, you can perform the following control experiments:

-

Analyze a blank sample containing only the buffer or solvent. This will establish the baseline signal.

-

Analyze a sample containing only this compound at the concentration present in your experimental samples. This will reveal the contribution of the dye to the total signal.

-

Spike a known concentration of your analyte into a sample containing this compound. If the recovery of the analyte is significantly different from 100%, it indicates interference.

Troubleshooting Guides

Issue 1: Inaccurate Quantification in UV-Vis Spectrophotometry

Symptoms:

-

Higher than expected absorbance values.

-

Poor linearity of the calibration curve.

-

Inconsistent results between replicate samples.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for UV-Vis interference.

Corrective Actions:

-

Wavelength Selection: If possible, select an analytical wavelength where the analyte has high absorbance and this compound has minimal absorbance.

-

Background Subtraction: Measure the absorbance of a blank sample containing the same concentration of this compound as the experimental samples and subtract this value from the sample readings.

-

Sample Cleanup: Employ a sample preparation technique to remove the dye before measurement. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Illustrative Data: Impact of this compound on Analyte Quantification

| Analyte Concentration (µg/mL) | Measured Absorbance (without dye) | Measured Absorbance (with 10 µM this compound) | % Error |

| 5 | 0.150 | 0.275 | +83.3% |

| 10 | 0.300 | 0.425 | +41.7% |

| 20 | 0.600 | 0.725 | +20.8% |

| 50 | 1.200 | 1.325 | +10.4% |

Note: This data is for illustrative purposes only.

Issue 2: Quenching or Enhancement of Signal in Fluorescence Spectroscopy

Symptoms:

-

Lower (quenching) or higher (enhancement) fluorescence intensity than expected.

-

Distortion of the emission spectrum.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for fluorescence interference.

Corrective Actions:

-

Dilution: Diluting the sample can reduce the inner filter effect.

-

Use of a Shorter Path Length Cuvette: This can also mitigate the inner filter effect.

-

Background Subtraction: If the dye is fluorescent, measure the fluorescence of a blank containing the dye and subtract it from the sample measurements.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound

This protocol describes a general method for removing this compound from aqueous samples using a reverse-phase SPE cartridge.

Materials:

-

Reverse-phase C18 SPE cartridge

-

Methanol (for conditioning and elution)

-

Deionized water (for equilibration)

-

Sample containing the analyte and this compound

-

SPE vacuum manifold

Procedure:

-

Conditioning: Pass 5 mL of methanol through the C18 cartridge.

-

Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Loading: Load the sample onto the cartridge. The analyte of interest should have a lower affinity for the C18 sorbent than the dye.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove any remaining unbound analyte.

-

Elution: Elute the this compound from the cartridge with a strong solvent (e.g., 100% methanol). The analyte should have already passed through in the loading and washing steps.

-

Analysis: The collected flow-through from the loading and washing steps, which contains the analyte, can now be analyzed without interference from the dye.

SPE Workflow Diagram:

Caption: General workflow for SPE-based dye removal.

Technical Support Center: Stabilizing C.I. Acid Red 276 Solutions for Long-Term Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of C.I. Acid Red 276 solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in maintaining the integrity of your solutions for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For general laboratory use, high-purity deionized or distilled water is the recommended solvent for preparing aqueous solutions of this compound. The solubility and stability can be influenced by the solvent's polarity and its ability to form hydrogen bonds.[1][2][3] For applications requiring organic solvents, it is advisable to use solvents like ethanol or methanol; however, the stability in these solvents may differ from aqueous solutions and should be validated for your specific application.[4]

Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

A2: To maximize the shelf-life of this compound solutions, they should be stored in a cool, dark environment, ideally refrigerated at 2-8°C.[5] Exposure to light, elevated temperatures, and extreme pH values should be avoided as these factors can accelerate degradation.[4][6][7] It is also recommended to store the solutions in tightly sealed containers to prevent evaporation and contamination.[8][9]

Q3: How can I tell if my this compound solution has degraded?

A3: Degradation of this compound solutions can be visually identified by a change in color, a decrease in color intensity, or the formation of a precipitate.[6] For a quantitative assessment, you can use a UV-Vis spectrophotometer to measure the absorbance at the dye's maximum wavelength (λmax). A decrease in absorbance over time indicates degradation.

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life of a this compound solution is highly dependent on the storage conditions. When stored properly in an aqueous solution at a neutral pH, refrigerated, and protected from light, the solution can be stable for several months. However, for critical applications, it is recommended to prepare fresh solutions or to periodically verify the concentration of older solutions.

Troubleshooting Guide

Q: My this compound solution has changed color. What could be the cause?

A: A color change in your this compound solution is a primary indicator of chemical degradation. The azo bond (-N=N-) is the chromophore responsible for the dye's color, and its cleavage leads to a loss of color.[6]

-

Potential Causes:

-

Light Exposure: Photodegradation can be initiated by exposure to UV or even ambient light.[6]

-

Temperature Fluctuations: Elevated temperatures can accelerate the rate of chemical degradation.[4]

-

pH Shift: A significant change in the pH of the solution can alter the dye's molecular structure and color.[4]

-

Chemical Contamination: The presence of oxidizing or reducing agents can lead to the breakdown of the dye molecule.

-

-

Solutions:

-

Store solutions in amber glass bottles or wrap containers in aluminum foil to protect them from light.[5]

-

Maintain a consistent storage temperature, preferably refrigeration at 2-8°C.[5]

-

Ensure the pH of the solution is maintained within a stable range, ideally close to neutral, unless your experimental protocol requires a different pH.

-

Use high-purity solvents and clean labware to avoid chemical contamination.

-

Q: I've observed a precipitate in my this compound solution. What should I do?

A: Precipitation can occur for several reasons, from changes in solubility to the formation of insoluble degradation products.

-

Potential Causes:

-

Low Temperature: If the solution is stored at a very low temperature, the solubility of the dye may decrease, leading to precipitation.

-

High Salt Concentration: The presence of high concentrations of salts can reduce the solubility of the dye, a phenomenon known as "salting out".[10][11]

-

pH Imbalance: A change in pH can affect the ionization state of the sulfonic acid groups on the dye molecule, potentially reducing its solubility in water.[4][6]

-

Bacterial Growth: In non-sterile aqueous solutions, microbial growth can lead to the formation of insoluble byproducts.[10]

-

-

Solutions:

-

Gently warm the solution and agitate it to see if the precipitate redissolves. If it does, consider storing it at a slightly higher, yet still cool, temperature.

-

If high salt concentrations are suspected, you may need to prepare a new solution with a lower salt content.

-

Check and adjust the pH of the solution.

-

For long-term storage of aqueous solutions, consider sterile filtering the solution into a sterile container.

-

Quantitative Data on Solution Stability

The following tables provide illustrative data on the stability of this compound solutions under various conditions. This data is based on general knowledge of azo dye stability and is intended to demonstrate expected trends. Actual stability will depend on specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound Solution at 4°C in the Dark

| Storage Time (Weeks) | % of Initial Concentration Remaining (pH 4.0) | % of Initial Concentration Remaining (pH 7.0) | % of Initial Concentration Remaining (pH 9.0) |

| 0 | 100% | 100% | 100% |

| 4 | 98% | 99% | 97% |

| 8 | 95% | 98% | 93% |

| 12 | 92% | 97% | 89% |